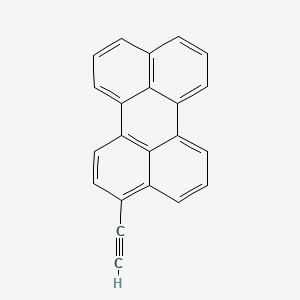

3-Ethynylperylene

描述

3-Ethynylperylene is a chemical compound with the molecular formula C22H12 . It is a polycyclic aromatic hydrocarbon (PAH) containing five fused rings . The planarity of this molecule gives rise to its ruggedness, low solubility of its derivatives, as well as its outstanding fluorescence .

Molecular Structure Analysis

The molecular structure of 3-Ethynylperylene is characterized by its molecular formula CH, average mass 276.331 Da, and monoisotopic mass 276.093903 Da . It has a molar refractivity of 96.3±0.4 cm³ . The compound has no H bond acceptors or donors, and one freely rotating bond .

Physical And Chemical Properties Analysis

3-Ethynylperylene has a density of 1.3±0.1 g/cm³, a boiling point of 500.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 74.0±0.8 kJ/mol, and it has a flash point of 251.7±15.6 °C . The index of refraction is 1.846, and it has a molar volume of 216.3±5.0 cm³ .

科学研究应用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmaceuticals .

Summary of the Application

Perylenylethynyl derivatives, including 3-Ethynylperylene, have been recognized as broad-spectrum antivirals that target the lipid envelope of enveloped viruses . They exhibit nanomolar or submicromolar antiviral activity against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) and feline infectious peritonitis virus (FIPV) in vitro .

Methods of Application or Experimental Procedures

These compounds incorporate into viral and cellular membranes and block the entry of the virus into the host cell . Furthermore, they demonstrate an ability to generate singlet oxygen when exposed to visible light .

Results or Outcomes

The rate of singlet oxygen production is positively correlated with antiviral activity, confirming that the inhibition of fusion is primarily due to singlet-oxygen-induced damage to the viral envelope .

Improvement of Aqueous Solubility for In Vivo Studies

Specific Scientific Field

This application is in the field of Pharmaceuticals .

Summary of the Application

Despite the high broad-spectrum antiviral activity of perylene-based compounds, their poor water solubility prevented in vivo evaluation of their antiviral properties . To overcome this, a series of compounds with a perylene pharmacophore bearing positively charged substituents were synthesized .

Methods of Application or Experimental Procedures

Three types of charged groups were introduced: quaternary morpholinium salts, a 2’-O-l-valinyl-uridine hydrochloride residue, and a 3-methylbenzothiazolium cation .

Results or Outcomes

The synthesized compounds were evaluated based on antiviral properties in vitro (CHIKV, SARS-CoV-2, and IAV) and on solubility in aqueous media . Compound 10, which has a 3-methylbenzothiazolium cation, has the greatest aqueous solubility, making it preferable for pre-evaluation by intragastrical administration in a mouse model of lethal influenza pneumonia .

属性

IUPAC Name |

3-ethynylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVKFLKDPQAQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157423 | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylperylene | |

CAS RN |

132196-66-8 | |

| Record name | 3-Ethynylperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

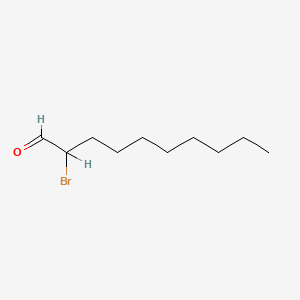

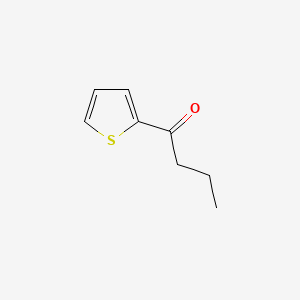

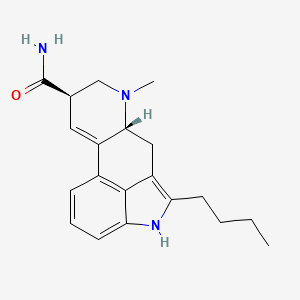

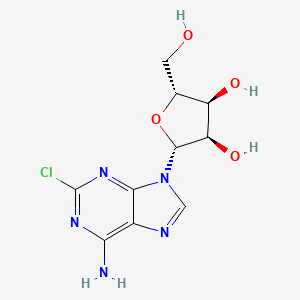

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)